3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione
Description
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione (hereafter referred to as the target compound) is a heterocyclic small molecule characterized by an imidazolidine-2,4-dione core. Key structural features include:
- A cyclopropyl group at the 3-position of the imidazolidine-dione ring.
- A piperidin-4-yl moiety attached to the nitrogen at position 1 of the dione.
- A benzoyl group substituted at the 2-position of the benzene ring with a (difluoromethyl)sulfanyl (-SCHF₂) functional group.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDHDXPIUPCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione, also referred to as EVT-3156248, is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound belongs to the class of imidazolidine derivatives and has a complex structure that includes a cyclopropyl group and a difluoromethyl sulfanyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
The exact mechanism of action for EVT-3156248 is still under investigation; however, preliminary studies suggest that it may interact with specific biological targets involved in cell signaling pathways. Its structural features indicate potential interactions with receptors or enzymes that play crucial roles in various physiological processes.
Antitumor Activity
Recent studies have indicated that compounds similar to EVT-3156248 exhibit significant antitumor activity. For instance, imidazolidine derivatives have shown promising results in inhibiting the proliferation of cancer cells. In vitro assays demonstrated that certain derivatives could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| EVT-3156248 | A549 | 6.75 | Moderate |
| EVT-3156248 | HCC827 | 5.13 | Moderate |
| EVT-3156248 | NCI-H358 | 0.85 | High |
These findings indicate that the compound may selectively target tumor cells while sparing normal cells, although further optimization is necessary to enhance selectivity and reduce toxicity.
Antimicrobial Activity
In addition to its antitumor properties, EVT-3156248 has been evaluated for antimicrobial activity. Compounds within the same chemical family have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections.
Case Studies
- Anticancer Efficacy : A study involving the application of EVT-3156248 on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed significant cytotoxic effects. The IC50 values ranged from 0.85 µM to 6.75 µM across different cell lines, demonstrating its potential as an anticancer agent .
- Synergistic Effects with Other Drugs : Research has explored the synergistic effects of EVT-3156248 when combined with established chemotherapeutics like doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to monotherapy, suggesting that this compound could improve treatment outcomes in resistant cancer types .
- Safety Profile : Preliminary safety assessments indicate that EVT-3156248 is well-tolerated at therapeutic doses, with adverse effects primarily limited to transient increases in liver enzymes. This profile is favorable compared to other chemotherapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that imidazolidine derivatives exhibit a range of biological activities, including:
- Anticancer properties : Studies have shown that certain hydantoins can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial activity : The compound's unique structure may enhance its efficacy against various bacterial strains.
Experimental data from pharmacological studies are essential to elucidate its mechanisms of action and therapeutic targets.
Therapeutic Applications
The potential therapeutic applications of 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione include:
- Cancer treatment : Due to its anticancer properties, there is potential for development as a chemotherapeutic agent.
- Infectious diseases : Its antimicrobial properties suggest it could be explored as a novel antibiotic.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study demonstrated the synthesis of various hydantoins, including this compound, showing promising results in biological assays .
- Antitumor Activity : In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development .
- Mechanistic Insights : Research is ongoing to understand the specific pathways through which this compound exerts its biological effects, particularly in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Piperidin-4-yl Group
The target compound ’s piperidin-4-yl group is acylated with a 2-[(difluoromethyl)sulfanyl]benzoyl substituent. Analogs with alternative acyl groups include:
Key Observations :
- The difluoromethylsulfanyl group in the target compound introduces both electronegativity (via fluorine) and lipophilicity (via sulfur), which could enhance membrane permeability compared to methoxy or pyrimidine substituents .
- The benzothiazole analog () may exhibit stronger binding to aromatic-rich enzyme pockets due to its planar heterocyclic system .
Variations in the Core Dione Structure
The imidazolidine-2,4-dione core is conserved across analogs, but substitution patterns differ:
Key Observations :
Physicochemical and Commercial Considerations
Key Observations :
- The target compound’s absence from commercial catalogs (e.g., ) suggests it is a novel or less-studied derivative.
- The benzothiazole analog () is readily available at scales up to 100 mg, indicating established synthetic routes .
Q & A
Q. How can researchers optimize the synthetic yield of 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione?
Methodological Answer:
- Stepwise Synthesis: Prioritize modular synthesis, starting with the preparation of the piperidin-4-yl intermediate via acylation (e.g., using benzoyl chloride derivatives in dichloromethane with NaOH as a base ).
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor purity via TLC and HPLC (≥99% purity criteria) .
- Cyclopropane Integration: Use cyclopropylamine under anhydrous conditions to minimize side reactions. Optimize reaction time and temperature (e.g., 0–5°C for imidazolidine ring closure) .
- Yield Optimization: Adjust stoichiometry of sulfur-containing reagents (e.g., difluoromethylsulfanyl groups) to 1.2 equivalents to account for volatility .
Q. What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritants (H315/H319) .
- Storage: Store in airtight containers at –20°C under nitrogen to prevent degradation. Label containers with GHS-compliant hazard codes (e.g., H302 for oral toxicity) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve the cyclopropyl and piperidine moieties. Collect high-resolution data (≤1.0 Å) to minimize thermal motion artifacts .
- Spectroscopy: Confirm functional groups via IR (e.g., C=O stretch at ~1750 cm⁻¹ for imidazolidinedione) and GC-MS (molecular ion peaks with 0.5–8.0% intensity for low-abundance fragments) .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of the difluoromethylsulfanyl group?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model electrophilic substitution at the sulfur atom. Compare activation energies for fluorinated vs. non-fluorinated analogs .
- Docking Studies: Map the compound’s binding affinity to target proteins (e.g., enzymes with thiol-reactive sites) using AutoDock Vina .
Q. What experimental design strategies address crystallographic challenges in resolving the imidazolidinedione core?
Methodological Answer:
- Crystal Growth: Optimize solvent evaporation rates (e.g., slow diffusion of hexane into acetone) to obtain single crystals.
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine twinned data with SHELXL’s TWIN/BASF commands .
- Validation: Cross-validate bond lengths/angles against Cambridge Structural Database entries for similar heterocycles .
Q. How to design structure-activity relationship (SAR) studies for analogs with modified cyclopropyl groups?
Methodological Answer:
- Synthetic Modifications: Replace cyclopropyl with bicyclo[1.1.1]pentane or spirocyclic groups. Assess steric effects via NOESY NMR .
- Biological Assays: Test analogs against target receptors (e.g., kinases) using fluorescence polarization. Correlate IC₅₀ values with substituent electronegativity .
Q. What chromatographic methods are suitable for quantifying trace impurities?
Methodological Answer:
- HPLC Conditions: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Detect impurities at 254 nm .
- Validation: Follow ICH guidelines for linearity (R² > 0.999), LOD (0.1%), and LOQ (0.3%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
